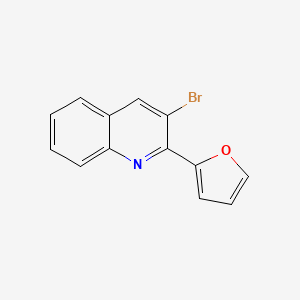
D-Arabinofuranose, tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Arabinofuranose, tetraacetate is a derivative of D-arabinofuranose, a five-carbon sugar that is part of the pentose family. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the arabinofuranose molecule. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Arabinofuranose, tetraacetate can be synthesized through the acetylation of D-arabinofuranose. The process typically involves the reaction of D-arabinofuranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification processes such as distillation and crystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
D-Arabinofuranose, tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Formation of arabinonic acid derivatives.
Reduction: Formation of D-arabinofuranose.
Substitution: Formation of various substituted arabinofuranose derivatives.
Aplicaciones Científicas De Investigación
D-Arabinofuranose, tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of polysaccharides in cell walls.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of D-arabinofuranose, tetraacetate involves its interaction with specific enzymes and molecular targets. In biological systems, it can be incorporated into polysaccharides, affecting their structure and function. The acetyl groups can also be hydrolyzed, releasing acetic acid and the parent sugar, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
D-Ribofuranose, tetraacetate: Similar in structure but derived from ribose instead of arabinose.
D-Xylofuranose, tetraacetate: Another similar compound derived from xylose.
D-Glucopyranose, tetraacetate: Derived from glucose and has a pyranose ring structure.
Uniqueness
D-Arabinofuranose, tetraacetate is unique due to its specific configuration and the presence of acetyl groups, which confer distinct chemical properties. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
61826-42-4 |
|---|---|
Fórmula molecular |
C13H18O9 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m1/s1 |
Clave InChI |
IHNHAHWGVLXCCI-FKJOKYEKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)


![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)


![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)


![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
